molecular formula C17H20N4O B2861952 N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide CAS No. 2415463-23-7

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide

Cat. No.: B2861952
CAS No.: 2415463-23-7
M. Wt: 296.374
InChI Key: QTKDZSMXLXPFOP-UHFFFAOYSA-N
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Description

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide is a complex organic compound that features a unique structure combining an isoquinoline derivative with a pyrazine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinoline derivative, followed by the introduction of the pyrazine carboxamide moiety. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,4-dihydro-1H-isoquinolin-4-amine: A related isoquinoline derivative with similar structural features.

    6-Methylpyrazine-2-carboxamide: A simpler pyrazine carboxamide that shares part of the structure.

Uniqueness

N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-6-methylpyrazine-2-carboxamide is unique due to its combination of isoquinoline and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-21-8-7-14-13(11-21)5-4-6-15(14)20-17(22)16-10-18-9-12(2)19-16/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDZSMXLXPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2NC(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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